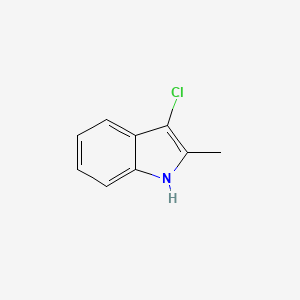

3-Chloro-2-methyl-1H-indole

Description

Overview of Indole (B1671886) Core Structures in Organic Synthesis and Functional Materials

The indole moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, holds a significant position in organic chemistry. semanticscholar.orgresearchgate.net It serves as a fundamental scaffold in a multitude of natural products, pharmaceuticals, and advanced materials. researchgate.netrsc.org The versatility of the indole nucleus allows for extensive functionalization, making it a crucial building block for constructing complex molecular architectures. semanticscholar.orgchim.it Its electron-rich nature facilitates various chemical transformations, enabling chemists to synthesize a diverse array of indole derivatives. chim.it In the realm of functional materials, indole derivatives are investigated for their unique electronic and optical properties, contributing to the development of organic photoactuators and dyes. chim.itresearchgate.net

The Distinctive Role of Halogenated Indole Scaffolds in Molecular Design

The introduction of halogen atoms onto the indole scaffold significantly influences its chemical and physical properties, a strategy widely employed in molecular design. rsc.orgbohrium.com Halogenation can alter the electron distribution within the indole ring, enhance the binding affinity of the molecule to biological targets, and provide a reactive handle for further synthetic modifications. bohrium.comnih.gov For instance, the presence of a chlorine atom, as in 3-chloro-2-methyl-1H-indole, can increase the compound's reactivity towards nucleophilic substitution. smolecule.com Halogenated indoles are of particular interest in medicinal chemistry, where they have been incorporated into compounds with potential therapeutic applications. rsc.orgresearchgate.net The strategic placement of halogens can lead to improved pharmacological profiles, including enhanced efficacy and metabolic stability. nih.gov

Historical Context and Current Research Focus on this compound

While the broader family of indoles has been studied since the 19th century, with the Fischer indole synthesis being a cornerstone method developed in 1883, the specific focus on halogenated derivatives like this compound is a more contemporary area of research. semanticscholar.org Much of the work on this compound and its close analogs, such as N-substituted variants, centers on its synthesis and reactivity. Research has explored methods for its preparation, often involving the direct chlorination of 2-methyl-1H-indole using various chlorinating agents. smolecule.com

Current research continues to investigate the synthetic utility of this compound as an intermediate. Its reactivity at the C3 position, bearing the chloro group, makes it a valuable precursor for creating more complex indole derivatives through reactions like nucleophilic substitution and cross-coupling. smolecule.com The N-H group also provides a site for further functionalization, allowing for the synthesis of a wide range of N-substituted 3-chloro-2-methyl-1H-indoles.

Scope and Academic Relevance of This Research Outline

This article provides a focused examination of the chemical compound this compound. It will detail its synthesis, chemical properties, and applications as a synthetic intermediate and in the development of functional materials. By concentrating on these specific aspects, this review aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the chemistry and potential of halogenated indole scaffolds. The information presented is based on established scientific literature and is intended to be a scientifically accurate and authoritative overview.

Chemical and Physical Properties

The properties of this compound and its N-methylated analog are summarized below.

| Property | 3-Chloro-1-methyl-1H-indole |

| Molecular Formula | C9H8ClN nih.gov |

| Molecular Weight | 165.62 g/mol nih.gov |

| IUPAC Name | 3-chloro-1-methylindole nih.gov |

| CAS Number | 124589-41-9 nih.gov |

This data is for the N-methylated analog, as comprehensive data for the parent compound is not as readily available in the search results.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of available data for related indole structures.

| Spectroscopy | Data for Related Indole Compounds |

| ¹H NMR | For 3-methyl-1H-indole-2-carbonyl chloride (CDCl₃): δ 2.45 (s, 3H, CH₃), 7.15–7.65 (m, 4H, aromatic), 9.80 (s, 1H, NH). |

| IR | For 3-methyl-1H-indole-2-carbonyl chloride (KBr): 1775 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch). |

Note: The provided spectroscopic data is for a structurally similar compound, 3-methyl-1H-indole-2-carbonyl chloride, and serves as an illustrative example of the types of data used for characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct chlorination of 2-methyl-1H-indole. A common method involves the use of a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich indole ring attacks the electrophilic chlorine source.

Another approach involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This method can lead to the formation of 2,3-difunctionalized indoles under specific conditions. rsc.org

Chemical Reactions and Derivatization

The reactivity of this compound is largely dictated by the presence of the chloro group at the C3 position and the N-H group.

Nucleophilic Substitution: The chlorine atom at the C3 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through substitution reactions. smolecule.com

N-Functionalization: The nitrogen atom of the indole ring can be readily functionalized. For instance, it can be protected with a phenylsulfonyl group by reacting with benzenesulfonyl chloride, or alkylated using reagents like methyl iodide. smolecule.com

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This enables the formation of carbon-carbon bonds and the synthesis of more complex indole derivatives. smolecule.com

Applications of this compound

The primary application of this compound is as a versatile intermediate in organic synthesis.

Building Block for Complex Molecules: Due to its reactivity, it serves as a valuable starting material for the synthesis of more elaborate indole-containing compounds. smolecule.com These compounds may have applications in various fields, including medicinal chemistry and materials science.

Precursor to Biologically Active Molecules: The indole scaffold is a "privileged structure" in drug discovery, and derivatives of this compound could be explored for their potential biological activities. nih.govontosight.ai

Intermediate in Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic or optical properties. smolecule.com

Classical Approaches to this compound and Related Chloroindoles

Traditional methods for indole synthesis, developed from the late 19th to the mid-20th century, remain valuable for their robustness and scalability. Adapting these methods for the synthesis of this compound often involves a multi-step process, either by using appropriately substituted precursors or by functionalizing the indole core post-synthesis.

Adaptations of the Fischer Indole Synthesis for 2-Methylindole (B41428) Precursors

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most reliable methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone.

For the synthesis of this compound, a direct Fischer synthesis is not straightforward. The most common adaptation involves a two-step sequence:

Synthesis of 2-Methylindole: The process begins with the reaction of phenylhydrazine with acetone (B3395972) to form acetone phenylhydrazone. This intermediate is then treated with an acid catalyst, such as zinc chloride, polyphosphoric acid, or hydrochloric acid, and heated to induce cyclization and elimination of ammonia, yielding 2-methylindole. wikipedia.orgorgsyn.org

Chlorination of 2-Methylindole: The resulting 2-methylindole is then subjected to electrophilic chlorination. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. Various chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or sulfuryl chloride fluoride (B91410) (SO₂ClF), to introduce the chlorine atom at the 3-position. rsc.org A recent method reports the use of SO₂ClF for a tandem chlorination-oxidation process on 2-methylindoles, which, while leading to a 2-formyl derivative, underscores the reactivity of the 3-position towards chlorination. rsc.org

An alternative, though less common, approach would involve starting with a chlorinated phenylhydrazine. However, the position of the chlorine on the phenyl ring would need to be carefully chosen to direct the cyclization appropriately, and this can often lead to isomeric mixtures.

| Method | Starting Materials | Key Reagents | Product | Notes |

| Fischer Indole Synthesis & Halogenation | Phenylhydrazine, Acetone | 1. Acid catalyst (e.g., ZnCl₂) 2. Chlorinating agent (e.g., NCS, SO₂Cl₂) | This compound | Two-step process; initial synthesis of 2-methylindole followed by electrophilic chlorination at the C3 position. |

Utility of the Madelung Synthesis and Related Thermal Cyclizations

The Madelung synthesis, reported in 1912, is an intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-substituted indoles that may be difficult to access through electrophilic substitution pathways. wikipedia.org

To apply this method for this compound, the logical precursor would be N-(2-methylphenyl)propanamide or a related derivative. The challenge lies in introducing the 3-chloro substituent. A potential strategy would involve using a precursor that already contains a leaving group at the alpha-position of the propanamide side chain, which could then be displaced or eliminated to facilitate chlorination.

However, the classic Madelung synthesis is known for its harsh reaction conditions (strong bases like sodium ethoxide or sodium amide at 200–400 °C), which can limit its compatibility with certain functional groups. orgsyn.orgwikipedia.org There are reports of difficulties in synthesizing halogen-substituted indoles using this method. wikipedia.org Modern modifications have been developed to mitigate these harsh conditions, for instance, by using organolithium reagents or mixed base systems like LiN(SiMe₃)₂/CsF, which allow for lower reaction temperatures and broader substrate scope, including halogenated anilines. wikipedia.orgorganic-chemistry.org

A plausible, though challenging, route could involve the cyclization of N-(2-methylphenyl)-α-chloropropanamide. The strong base would deprotonate both the amide nitrogen and the benzylic methyl group, followed by intramolecular cyclization.

| Method | General Precursor | Key Reagents | Conditions | Challenges |

| Madelung Synthesis | N-(o-tolyl)amide | Strong base (e.g., NaNH₂, EtONa, n-BuLi) | High Temperature (200-400°C) | Harsh conditions, potential incompatibility with halogen substituents. |

| Modified Madelung | N-(o-tolyl)amide | LiN(SiMe₃)₂/CsF | Milder Temperature (~110°C) | Compatibility with an α-chloro substituent on the acyl chain needs to be established. |

Applications of the Leimgruber-Batcho Indole Synthesis and its Modifications

The Leimgruber-Batcho indole synthesis is a highly efficient and popular alternative to the Fischer method, particularly in the pharmaceutical industry. wikipedia.org The synthesis begins with an o-nitrotoluene, which is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgclockss.org This intermediate is then reductively cyclized to yield the indole. researchgate.net

This method offers a more direct potential route to a chlorinated indole by starting with a chlorinated o-nitrotoluene. To synthesize this compound, the synthesis would ideally start from a precursor that leads to the desired substitution pattern. However, the standard Leimgruber-Batcho synthesis yields an unsubstituted C2 and C3. To obtain a 2-methyl group, a modification is required. The synthesis is more directly applicable to producing the indole core, which can then be functionalized.

A hypothetical route could involve:

Starting with an appropriately substituted nitrobenzene (B124822) derivative.

Performing the enamine formation and reductive cyclization.

Subsequent methylation at C2 and chlorination at C3.

The key advantages of the Leimgruber-Batcho synthesis are its high yields, mild reaction conditions for the cyclization step, and the wide availability of substituted o-nitrotoluenes. wikipedia.org Reductive cyclization can be achieved with various reagents, including Raney nickel/hydrazine, Pd/C with hydrogen, or sodium dithionite, allowing for good functional group tolerance. wikipedia.orgclockss.org Microwave-assisted protocols have also been developed to accelerate the reaction. rsc.org

Modern and Catalytic Pathways for this compound Construction

Recent advances in organic synthesis have introduced powerful catalytic methods for constructing complex heterocyclic systems like indoles. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed Annulations and Cyclizations (e.g., Palladium, Copper)

Transition-metal catalysis has revolutionized indole synthesis. Palladium and copper catalysts are particularly prominent in facilitating C-C and C-N bond formations required for constructing the indole ring. mdpi.com

A highly relevant modern approach is the palladium-catalyzed chlorocyclization of unmasked 2-alkynylanilines. researchgate.net In this strategy, a palladium catalyst promotes the cyclization of the 2-alkynylaniline to form the indole ring, which is then trapped by a chlorine source. A study demonstrated that a palladium catalyst, in conjunction with a copper-mediated oxidation/chlorination step, can deliver 3-chloroindoles directly. researchgate.net To obtain the target molecule, 2-amino-phenylacetylene could be used as a starting point, followed by methylation.

Other notable transition-metal-catalyzed methods include:

Buchwald Modification of Fischer Synthesis: This palladium-catalyzed reaction allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the classical Fischer synthesis. wikipedia.org

Copper-Catalyzed Syntheses: Copper catalysts have been used for various indole syntheses, including the direct C3 chalcogenation of indoles and multicomponent reactions to build complex indole-containing scaffolds. nih.govmdpi.com A copper-catalyzed C-H chlorination of indoles has also been developed, typically targeting the C2 position when directed by a pyrimidine (B1678525) group, but highlighting the potential of copper in C-H functionalization. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H functionalization and benzannulation protocols to generate indole-fused polycycles. nih.gov Rhodium has also been used for the C2-alkynylation of indoles, demonstrating its utility in functionalizing the indole core. acs.org

| Catalyst System | Reaction Type | Key Precursors | Relevance to Target |

| Palladium(II)/Copper(II) | Chlorocyclization / Oxidation | 2-Alkynylanilines | Direct synthesis of N-unprotected 3-chloroindoles. researchgate.net |

| Palladium(0) | Buchwald-Fischer Cross-Coupling | Aryl bromides, Hydrazones | Modern variant of the Fischer indole synthesis. wikipedia.org |

| Copper(II) Acetate | C-H Chlorination | Indoles, TsCl | Demonstrates copper's utility in chlorination, though regioselectivity can be a challenge. rsc.org |

| Copper(II) Acetate | Oxidative Annulation | Enamines, Arylboronic acids | One-pot synthesis of multi-substituted indoles. nih.gov |

Organocatalytic Strategies for Indole Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. benthamdirect.comaraid.es In the context of indole chemistry, organocatalysis has been extensively applied to the enantioselective functionalization of the pre-formed indole nucleus, particularly through Friedel-Crafts alkylations at the C2 or C3 positions. benthamdirect.comnih.gov These reactions allow for the construction of chiral indole derivatives with high enantiopurity. oup.com

However, the application of organocatalysis to the de novo formation of the indole ring itself is less developed compared to transition-metal catalysis. The primary focus has been on leveraging the inherent nucleophilicity of the indole ring for subsequent reactions. Chiral phosphoric acids, for instance, are effective catalysts for synthesizing complex molecules containing indole moieties, such as bisindole-piperidine-amino acid hybrids from 3-vinyl indoles. rsc.org

While direct organocatalytic strategies for the primary construction of the this compound framework are not yet well-established, the field is rapidly evolving. The principles of organocatalysis, such as iminium and enamine activation, could potentially be applied to novel cyclization strategies in the future. For now, organocatalysis remains a premier method for the asymmetric modification of indoles rather than their foundational synthesis. nih.govcsic.es

An exploration into the synthesis of this compound reveals a variety of strategic chemical methodologies. The construction of this specific halogenated indole can be approached through the formation of the indole nucleus followed by chlorination, or by building the heterocyclic system from precursors already containing the halogen atom. Modern catalytic processes, including photoredox and enzymatic methods, offer advanced routes to this compound and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALPESUBRHVBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506079 | |

| Record name | 3-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7164-92-3 | |

| Record name | 3-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 2 Methyl 1h Indole and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear Experiments for Definitive Structural Assignment

High-field NMR spectroscopy is the cornerstone for determining the covalent framework of organic molecules in solution. For 3-Chloro-2-methyl-1H-indole, a combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation experiments would provide an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, and the methyl protons. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm), its chemical shift being sensitive to solvent and concentration. The protons of the benzene moiety (H-4, H-5, H-6, and H-7) would resonate in the aromatic region (δ 7.0-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are dictated by the position of the chloro and methyl substituents on the indole (B1671886) core. The methyl group at the C-2 position is expected to appear as a sharp singlet in the upfield region (δ 2.3-2.5 ppm).

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbons of the indole ring will resonate between δ 100 and 140 ppm. The C-3 carbon, bearing the chlorine atom, would be significantly influenced by the halogen's electronegativity. For instance, in 5-chloro-3-methyl-1H-indole, the carbon chemical shifts are observed at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm, with the methyl carbon at 9.63 ppm rsc.org. A similar pattern is expected for the target molecule, with specific shifts influenced by the 2-methyl and 3-chloro substitution pattern.

Heteronuclear Experiments: To definitively link the proton and carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would reveal longer-range couplings (2-3 bonds), allowing for the complete and unambiguous assignment of the entire molecular structure.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| N-H | ~8.0 - 9.0 (br s) | - | Pyrrole (B145914) nitrogen proton |

| C-2 | - | ~135 - 140 | Carbon bearing methyl group |

| C-3 | - | ~110 - 115 | Carbon bearing chloro group |

| C-4 | ~7.5 - 7.7 (d) | ~120 - 122 | Aromatic carbon |

| C-5 | ~7.0 - 7.2 (t) | ~122 - 124 | Aromatic carbon |

| C-6 | ~7.0 - 7.2 (t) | ~120 - 122 | Aromatic carbon |

| C-7 | ~7.5 - 7.7 (d) | ~110 - 112 | Aromatic carbon |

| C-3a | - | ~128 - 130 | Bridgehead carbon |

| C-7a | - | ~136 - 138 | Bridgehead carbon |

| 2-CH₃ | ~2.3 - 2.5 (s) | ~10 - 12 | Methyl group protons/carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₉H₈ClN), the calculated exact mass can be compared to the experimentally measured value with high accuracy (typically within 5 ppm).

Molecular Formula Determination: Using electrospray ionization (ESI), the molecule would typically be observed as the protonated species, [M+H]⁺. The presence of chlorine would be readily identified by the characteristic isotopic pattern, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern Elucidation: Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would reveal the characteristic fragmentation pathways. The indole ring is relatively stable, but fragmentation can be induced. Common fragmentation pathways for substituted indoles include the loss of small molecules or radicals from the substituents. For this compound, potential fragmentations could involve the loss of the methyl radical (•CH₃), a chlorine radical (•Cl), or hydrogen chloride (HCl). The study of protonated N-(2-pyridinylmethyl)indoles has shown that fragmentation is often triggered by proton transfer to dissociative sites, sometimes involving ion/neutral complexes nih.gov. The fragmentation of related prazoles also shows that heterolytic cleavages often occur near linker groups mdpi.com. These principles suggest that the initial fragmentation would likely involve the substituents on the pyrrole ring.

| Ion | Formula | Calculated m/z | Expected Fragmentation |

|---|---|---|---|

| [M]⁺• | C₉H₈³⁵ClN⁺• | 165.0345 | Molecular ion |

| [M+2]⁺• | C₉H₈³⁷ClN⁺• | 167.0316 | Isotope peak for ³⁷Cl |

| [M-CH₃]⁺ | C₈H₅ClN⁺ | 150.0111 | Loss of methyl radical |

| [M-Cl]⁺ | C₉H₈N⁺ | 130.0657 | Loss of chlorine radical |

| [M-HCl]⁺• | C₉H₇N⁺• | 129.0578 | Loss of hydrogen chloride |

Single-Crystal X-ray Diffraction: Absolute Configuration and Solid-State Molecular Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

| Parameter | Typical Value | Description |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.41 Å | Carbon-carbon bond in benzene ring |

| C-N (pyrrole) | 1.37 - 1.39 Å | Carbon-nitrogen bond in pyrrole ring |

| C2=C3 | 1.35 - 1.37 Å | Double bond in pyrrole ring |

| C-Cl | ~1.74 Å | Carbon-chlorine bond |

| C-C-C (benzene) | ~120° | Internal angle of benzene ring |

| C-N-C (pyrrole) | ~108° | Internal angle of pyrrole ring |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, distinct peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring researchgate.net. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of information, including C=C stretching vibrations of the aromatic and pyrrole rings (1600-1450 cm⁻¹), C-N stretching vibrations, and various in-plane and out-of-plane bending modes. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, typically between 800 and 600 cm⁻¹. For comparison, IR data for 3-chloro-2-formyl indole shows a strong N-H stretch at 3288 cm⁻¹ and a carbonyl stretch at 1655 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and bonds involving non-polar character. The aromatic ring vibrations of the indole nucleus would give rise to strong Raman signals. The C=C stretching modes and the ring breathing modes are typically intense. Detailed studies on 3-methylindole (B30407) (skatole) have provided consistent assignments of its Raman bands, which serve as an excellent reference for interpreting the spectrum of its chlorinated analogue nih.gov. The introduction of the chlorine atom would perturb these vibrational modes and introduce a characteristic C-Cl stretching mode.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | 3300 - 3500 | Weak | Sharp, Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Strong | Medium-Strong |

| Aliphatic C-H stretch (CH₃) | 2850 - 2980 | Medium | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Strong | Strong |

| C-N stretch | 1200 - 1350 | Medium | Medium |

| C-H out-of-plane bend | 700 - 900 | Weak | Strong |

| C-Cl stretch | 600 - 800 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing valuable insights into its electronic structure and photophysical behavior. The indole scaffold is a well-known chromophore and fluorophore.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands originating from π→π* transitions, labeled as ¹Lₐ and ¹Lₑ nih.gov. The ¹Lₑ band is typically sharp, structured, and appears at shorter wavelengths (around 270-290 nm), while the ¹Lₐ band is broader, more intense, and appears at slightly longer wavelengths. For 2-methyl-1H-indole, absorption maxima are observed around 275, 282, and 290 nm researchgate.net. The position and intensity of these bands are sensitive to substitution on the indole ring. The chloro and methyl groups on this compound are expected to cause a slight bathochromic (red) shift of these absorption maxima compared to the parent indole.

Fluorescence Spectroscopy: Indole derivatives are often highly fluorescent. Upon excitation into their absorption bands, they typically exhibit a fluorescence emission spectrum in the near-UV or blue region of the spectrum. The position of the emission maximum (and thus the Stokes shift) is highly dependent on the polarity of the solvent and the nature of the substituents researchgate.net. The methyl group at C-2 and the chloro group at C-3 will modulate the electron density of the indole ring, thereby influencing the energy of the excited state and the resulting emission wavelength. While many indoles are fluorescent, the presence of a heavy atom like chlorine can sometimes lead to quenching of fluorescence via intersystem crossing to the triplet state, potentially reducing the fluorescence quantum yield.

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Transition |

|---|---|---|---|

| Indole | ~287 (~¹Lₐ), ~278 (~¹Lₑ) | ~310 | π→π |

| 2-Methyl-1H-indole | ~290, ~282, ~275 | ~320 | π→π |

| 3-Methyl-1H-indole | ~291, ~282, ~275 | ~330 | π→π |

| This compound (Predicted) | 290 - 295 | 325 - 340 | π→π |

Computational Chemistry and Theoretical Insights into 3 Chloro 2 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry, electronic distribution, and other fundamental properties of 3-Chloro-2-methyl-1H-indole. tandfonline.comnanobioletters.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional arrangement of the atoms. For instance, DFT studies on related indole (B1671886) derivatives have successfully determined their structural parameters, which show good agreement with experimental data from X-ray crystallography. tandfonline.comdntb.gov.ua

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.commdpi.com Conversely, a large gap implies high stability. irjweb.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). ajchem-a.com A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com For this compound, a smaller energy gap compared to unsubstituted indole would suggest that the chloro and methyl substitutions enhance its reactivity.

Table 1: Illustrative Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Polarizability; inverse of hardness |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.govyoutube.com Regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the electronegative chlorine and nitrogen atoms. The area around the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential, making it a likely site for hydrogen bonding or deprotonation. utoronto.ca Such maps are instrumental in understanding intermolecular interactions and predicting how the molecule might bind to a receptor or substrate. chemrxiv.org

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of all vibrational modes, a theoretical spectrum can be generated. These theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental data. nih.gov

This analysis is crucial for assigning specific vibrational modes to the absorption bands observed in an experimental spectrum. For this compound, key vibrational modes would include the N-H stretch, aromatic C-H stretches, C-N stretching, and the C-Cl stretch. Comparing the calculated frequencies with experimental FT-IR spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. mdpi.comresearchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Frequency Range (cm-1) | Description of Motion |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Stretching of the Nitrogen-Hydrogen bond |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of Carbon-Hydrogen bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of Carbon-Hydrogen bonds on the methyl group |

| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching of Carbon-Carbon double bonds in the rings |

| C-N Stretch | 1250 - 1350 | Stretching of the Carbon-Nitrogen bond in the pyrrole (B145914) ring |

| C-Cl Stretch | 600 - 800 | Stretching of the Carbon-Chlorine bond |

Quantum Chemical Studies of Reaction Mechanisms: Transition State Identification and Energy Barriers

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. dntb.gov.ua By mapping the potential energy surface of a reaction, researchers can identify all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction.

The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. dntb.gov.ua For reactions involving this compound, such as electrophilic substitution or C-H activation, computational studies can be used to propose and evaluate different possible pathways. acs.org For example, in the reaction of a similar compound, 3-chloro-2-methyl-1-propene, with an OH radical, DFT calculations were used to explore H-abstraction and OH-addition channels, determining the energy profile and identifying the most favorable reaction pathway. researchgate.net This type of analysis provides deep mechanistic insights that are often difficult to obtain through experiments alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions on a timescale from picoseconds to milliseconds. mdpi.comijsrset.com

For this compound, MD simulations can be employed to study its conformational flexibility, such as the rotation of the methyl group or slight puckering of the rings. More significantly, MD can simulate the molecule in a condensed phase, such as in a solvent or interacting with a biological target like a protein. biorxiv.org By analyzing the simulation trajectory, one can obtain information on hydrogen bonding patterns, solvent effects, and the stability of binding poses. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the system over the course of the simulation. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that predict the properties of chemicals based on their molecular structure. researchgate.net These models correlate a specific property (e.g., boiling point, solubility, chromatographic retention time) with a set of numerical values, known as molecular descriptors, that encode structural information. mdpi.comnih.gov

For a class of compounds like substituted indoles, a QSPR model could be built to predict a property of interest for this compound. The process involves:

Assembling a dataset of related molecules with known experimental property values.

Calculating a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum-chemical descriptors. researchgate.net

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build an equation that links the descriptors to the property. researchgate.net

Validating the model to ensure its predictive power.

Such models are valuable in medicinal chemistry and materials science for screening new compounds and prioritizing synthetic efforts. mdpi.com

Applications of 3 Chloro 2 Methyl 1h Indole in Diverse Chemical Disciplines

Role of Indoles as Precursors in the Synthesis of Complex Organic Molecules and Natural Products

Contributions of Indole (B1671886) Derivatives to Materials Science and Functional Materials Design

The electron-rich nature and rigid structure of the indole ring system make it an attractive component for the design of functional organic materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Indole derivatives are explored for their potential in luminescent materials and OLEDs. Their aromatic system can be modified to tune the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for efficient charge transport and emission characteristics. The introduction of various substituents allows for the modulation of fluorescence and phosphorescence properties, making them candidates for emitters or host materials in OLED devices.

Photoactive and Electroactive Polymers

The incorporation of indole moieties into polymer backbones can impart valuable photoactive and electroactive properties. These polymers can exhibit conductivity, photoconductivity, and interesting optical properties. The ability to functionalize the indole ring allows for the synthesis of polymers with tailored characteristics for applications in sensors, organic solar cells, and other electronic devices.

Supramolecular Assemblies and Molecular Recognition

The indole N-H group can act as a hydrogen bond donor, enabling its participation in molecular recognition and the formation of self-assembling supramolecular structures. These non-covalent interactions are fundamental in creating organized architectures like liquid crystals, gels, and molecular capsules. The specific geometry and electronic nature of substituted indoles can direct the assembly process to form complex and functional supramolecular systems.

Development of Catalytic Systems and Ligand Scaffolds using Indole Scaffolds

The indole framework is also utilized in the design of ligands for catalysis.

Indole-Based Ligands in Homogeneous and Heterogeneous Catalysis

Ligands incorporating the indole scaffold can be synthesized to coordinate with various metal centers. These indole-based ligands can influence the steric and electronic environment of the metal catalyst, thereby controlling the activity, selectivity, and efficiency of catalytic transformations. The ability to easily modify the indole ring at multiple positions provides a platform for creating a diverse library of ligands for applications in both homogeneous and heterogeneous catalysis, including cross-coupling reactions, hydrogenations, and polymerizations.

Chemical Biology Tools and Probes

In chemical biology, small molecules are indispensable for probing biological systems. The 3-chloro-2-methyl-1H-indole core serves as a valuable scaffold for developing chemical probes, particularly for in vitro mechanistic and analytical studies targeting specific receptors. The introduction of a chlorine atom at the C3-position of the indole nucleus can significantly influence the binding affinity and selectivity of a molecule for its biological target.

A notable application is in the development of ligands for the 5-HT6 receptor, a target of interest for Central Nervous System (CNS) disorders. Researchers have synthesized series of this compound derivatives to investigate their in vitro binding affinity for this receptor. The primary goal of such studies is to understand the structure-activity relationship (SAR) and the effect of halogen substitution on ligand potency. In one such study, derivatives were created by reacting 3-chloro-2-formylindole with various amines, followed by sulfonylation, to produce a library of test compounds. The in vitro affinity of these compounds for the 5-HT6 receptor was then evaluated, demonstrating that the chlorinated indole scaffold is a key component for achieving high binding affinity.

| Compound ID | Derivative Structure | Binding Affinity (Ki, nM) |

|---|---|---|

| Derivative A | 3-Chloro-2-(piperazin-1-ylmethyl)-1H-indole | Data Not Available in Snippet |

| Derivative B | 3-Chloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole | Data Not Available in Snippet |

| Derivative C | 3-Chloro-2-(4-methyl-piperazin-1-ylmethyl)-1-(arylsulfonyl)-1H-indole | Specific Ki values vary based on arylsulfonyl group |

These investigations underscore the role of this compound as a foundational structure for creating specific chemical probes. By systematically modifying this core, scientists can develop tools to explore receptor pharmacology and validate new targets for therapeutic intervention in a controlled in vitro setting.

Agrochemical Research: New Chemical Entities (NCEs) for Crop Protection

The search for New Chemical Entities (NCEs) for crop protection is a critical area of agrochemical research. Halogenated heterocyclic compounds are frequently explored for their potential as insecticides, fungicides, and herbicides. The indole skeleton, in particular, is a recognized pharmacophore in this field.

While specific records detailing the large-scale application or commercialization of this compound as a crop protection agent are not widely available, its structural motifs are relevant. For example, the related compound 3-chloro-2-methylaniline (B42847) is a known and important intermediate in the synthesis of quinclorac, a quinolinecarboxylic acid herbicide used to control weeds in rice fields. google.com This highlights the value of the chloro-methyl-aromatic amine structure in building effective agrochemicals.

The presence of the chlorine atom in the this compound structure is significant from a design perspective. Halogenation can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are crucial parameters for an effective pesticide. Research into indole-based agrochemicals continues, and scaffolds like this compound represent potential starting points for the synthesis of novel NCEs designed to overcome challenges such as pest resistance and environmental persistence.

Environmental Chemistry: Role in Remediation or Detection Methodologies

In environmental chemistry, the focus is on the fate, detection, and remediation of chemicals in the environment. While this compound is not typically used as a direct tool for remediation, its detection can serve as an important indicator in environmental monitoring, particularly in the context of water treatment.

Indole and its derivatives are naturally occurring compounds that can be found in source water. During water disinfection processes that use chlorine, these indole derivatives can undergo transformation reactions, leading to the formation of chlorinated byproducts. nih.gov Studies have shown that the chlorination of indole can produce various chloro-indoles, including compounds like 6-chloroindole. researchgate.net The mechanism of indole chlorination involves intermediates such as N-chloroindole and 3-chloro-3H-indole. acs.org

Therefore, the presence of chlorinated indoles like this compound in treated water could serve as a marker for the transformation of indole-based contaminants, such as certain pharmaceuticals or natural organic matter, during disinfection. nih.gov Advanced analytical methodologies are required for the detection of these trace-level disinfection byproducts. Techniques such as ultra-performance liquid chromatography combined with mass spectrometry (UPLC/MS) are employed to identify and quantify these compounds in environmental samples. nih.gov The development of novel sensor systems, such as electronic noses, also presents a potential future methodology for the rapid detection of chlorinated compounds in groundwater. researchgate.net

Future Prospects and Emerging Trends in the Research of 3 Chloro 2 Methyl 1h Indole

Innovations in Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is increasingly moving away from conventional methods, which can involve harsh conditions and hazardous reagents, towards more environmentally benign approaches. researchgate.netresearchgate.net Future research on the synthesis of 3-Chloro-2-methyl-1H-indole is expected to focus on green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Key areas of innovation include:

Microwave-Assisted Synthesis : This technique offers rapid, efficient, and convenient pathways for synthesizing indole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net Microwave-assisted palladium-catalyzed heterocyclization is one such efficient procedure for creating functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Catalysis with Magnetic Nanoparticles (MNPs) : The use of MNPs as catalysts is a growing area in green synthesis. researchgate.net These catalysts are often low-cost, stable, highly selective, and, crucially, reusable, which aligns with the principles of sustainable chemistry. researchgate.netresearchgate.net

Flow Chemistry : Continuous-flow processes provide a safer and more scalable alternative to traditional batch reactions, especially when dealing with highly energetic intermediates. researchgate.net This method is atom-economical, highly selective, and environmentally friendly due to the avoidance of chromatography and intermediate isolation steps. researchgate.net

Benign Solvents and Catalysts : A major thrust in green chemistry is the replacement of toxic solvents and catalysts. researchgate.net Research is exploring the use of water, ionic liquids, deep-eutectic liquids, and green catalysts to minimize the environmental impact of indole synthesis. researchgate.net

| Green Methodology | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Microwave (MW) Irradiation | Uses microwave energy to heat reactions, leading to rapid and efficient synthesis. researchgate.net | Accelerated reaction times, increased yields, and enhanced process efficiency. |

| Magnetic Nanoparticle (MNP) Catalysis | Employs reusable magnetic nanoparticles as catalysts, facilitating easy separation and recycling. researchgate.netresearchgate.net | Reduced catalyst waste, lower costs, and environmentally friendly protocol. |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch, allowing for better control and safety. researchgate.net | Improved safety, scalability, and process control; reduced waste. |

| Use of Green Solvents/Catalysts | Involves using environmentally friendly solvents like water or recyclable catalysts. researchgate.net | Minimized environmental pollution and reduced use of hazardous substances. |

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups of this compound—the chloro group at the C3 position, the methyl group at C2, and the reactive N-H bond—provide multiple sites for chemical modification. Future research will likely focus on leveraging these sites to explore novel reactions and generate unprecedented molecular architectures. The development of efficient methods for the rapid synthesis of functionalized indoles with diverse substitution patterns is an emerging area of research. achemblock.com

Emerging areas of exploration include:

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. Future studies could explore regioselective C-H functionalization of the benzene (B151609) ring of this compound to introduce new substituents and create novel derivatives.

Cycloaddition Reactions : Indoles can participate in cycloaddition reactions, acting as dienophiles to form complex polycyclic structures. wikipedia.org Investigating the reactivity of the C2-C3 double bond of this compound in such reactions could yield novel polycyclic and spiro-indole frameworks. nih.gov

Rearrangement and Migration Reactions : The indole scaffold can undergo substituent migrations under certain conditions. For instance, trifluoromethanesulfonic acid has been shown to facilitate the migration of substituents from the C3 to the C2 position. nih.gov Exploring such rearrangements with this compound could provide access to new isomers that are otherwise difficult to synthesize.

Multi-component Reactions (MCRs) : MCRs allow for the assembly of complex molecules from three or more starting materials in a single step. An innovative two-step reaction involving an Ugi multicomponent reaction followed by acid-induced cyclization has been developed for the de novo assembly of the indole core under mild and benign conditions. nih.gov Applying MCR strategies using this compound as a building block could rapidly generate libraries of diverse and complex derivatives. nih.gov

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| C-H Functionalization | Directly converts C-H bonds into new functional groups. | Access to novel substitution patterns on the indole core. |

| Cycloaddition Reactions | Formation of cyclic structures by joining two or more unsaturated molecules. wikipedia.org | Synthesis of complex polycyclic and spiro-indole derivatives. nih.gov |

| Migration Reactions | Rearrangement of substituents around the indole ring. nih.gov | Formation of new, synthetically challenging isomers. |

| Multi-component Reactions | Combines three or more reactants in a single step to form a complex product. nih.gov | Rapid generation of diverse chemical libraries for screening. |

Advanced In Silico Approaches for De Novo Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of novel molecules and the prediction of their properties before undertaking costly and time-consuming laboratory synthesis. mdpi.com For this compound, in silico methods offer a powerful avenue for rational drug design and materials discovery.

Future research will increasingly leverage:

Molecular Docking : This technique predicts the binding orientation of a molecule to a biological target, such as a protein or enzyme. It can be used to design derivatives of this compound with potential therapeutic activity by modeling their interactions with specific biological targets. chim.it

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. rsc.org

Density Functional Theory (DFT) : DFT calculations are used to determine the electronic structure of molecules, which can predict properties like redox potentials and reactivity. wikipedia.org These calculations can provide insights into the chemical behavior of this compound and guide the design of new reactions and materials.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Applying these tools to novel derivatives of this compound can help identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. mdpi.com

| In Silico Method | Application | Relevance to this compound Research |

|---|---|---|

| Molecular Docking | Predicts ligand-receptor interactions. chim.it | Design of new therapeutic agents based on the indole scaffold. |

| QSAR | Correlates chemical structure with biological activity. researchgate.net | Predicts the potency of new derivatives and guides lead optimization. |

| DFT Calculations | Predicts electronic structure and chemical properties. wikipedia.org | Understanding reactivity and designing novel materials. |

| ADMET Profiling | Predicts pharmacokinetic and toxicity profiles. mdpi.com | Early-stage assessment of drug-likeness and safety. |

Integration into Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov These technologies are set to dramatically accelerate the discovery and development of new molecules derived from this compound.

Key applications of AI and ML include:

Reaction Prediction and Synthesis Planning : AI algorithms can predict the outcomes of chemical reactions and devise optimal synthetic routes to target molecules. nih.gov This can streamline the synthesis of complex derivatives of this compound, saving time and resources. nih.govresearchgate.net

De Novo Molecular Design : Generative AI models can design entirely new molecules with desired properties. By training these models on datasets of known bioactive indole derivatives, researchers can generate novel structures based on the this compound scaffold that are optimized for specific biological targets.

Property Prediction : Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties of molecules with high accuracy. mdpi.com This allows for the rapid virtual screening of large libraries of potential derivatives of this compound to identify promising candidates for further investigation.

Automation in Synthesis : AI can be integrated with robotic platforms to create fully automated synthesis systems. nih.gov This enables high-throughput experimentation and optimization of reaction conditions, accelerating the pace of discovery. nih.gov

| AI/ML Application | Function | Impact on this compound Research |

|---|---|---|

| Retrosynthesis Planning | Deconstructs a target molecule to identify potential synthetic pathways from available starting materials. nih.gov | Accelerates the design of efficient and novel synthesis routes. |

| Forward Synthesis Prediction | Forecasts reaction outcomes, yields, and potential byproducts. nih.gov | Reduces trial-and-error experimentation and improves reaction success rates. |

| Generative Molecular Design | Creates novel molecular structures with optimized properties. | Discovery of new drug candidates and materials with enhanced performance. |

| Automated Experimentation | Integrates AI with robotics for high-throughput synthesis and optimization. nih.gov | Increases experimental throughput and accelerates the design-make-test-analyze cycle. |

Interdisciplinary Convergence with Nanotechnology and Advanced Engineering

The unique electronic and structural properties of the indole ring make it an attractive building block for advanced materials. The convergence of research on this compound with fields like nanotechnology and materials engineering is an exciting frontier that could lead to novel applications beyond traditional medicine.

Emerging interdisciplinary trends include:

Organic Electronics : Indole derivatives are being investigated for their use in organic electronic devices due to their π-conjugated system and electron-donating characteristics. researchgate.net Future work could explore the polymerization of this compound to create conductive polymers (polyindoles) for applications in sensors, organic light-emitting diodes (OLEDs), or dye-sensitized solar cells. researchgate.netnih.gov

Chemosensors : The indole moiety can be incorporated into molecules designed to detect specific ions or molecules through changes in fluorescence or color. Indole-based chemosensors have been developed for the detection of various metal ions. chim.itnih.govresearchgate.net Derivatives of this compound could be designed as highly selective and sensitive sensors for environmental monitoring or medical diagnostics.

Nanocomposites : Polyindole can be integrated with other nanomaterials, such as reduced graphene oxide (RGO) and metal oxides, to create nanocomposites with enhanced properties. Such materials have shown promise in applications like supercapacitors and for environmental remediation. The specific electronic properties imparted by the chloro and methyl substituents could be harnessed to create functional nanocomposites.

Drug Delivery Systems : Nanotechnology offers new ways to deliver therapeutic agents to specific sites in the body, which can enhance efficacy and reduce toxicity. nih.gov Indole-based anticancer agents are already being incorporated into nanotechnology-based drug delivery systems. nih.gov As new biological activities of this compound derivatives are discovered, they could be formulated into nanocarriers for targeted therapy.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-methyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The Vilsmeier-Haack reaction is a common approach for introducing formyl or chloro-methyl groups to indole derivatives. For example, 3-Chloro-1-methyl-1H-indole-2-carbaldehyde was synthesized using DMF and POCl₃ at 50°C for 3 hours, followed by column chromatography (petroleum ether:ethyl acetate, 2:1) . Microwave-assisted N-alkylation offers faster reaction kinetics: a related indole derivative was synthesized using 1-bromo-3-chloropropane under microwave irradiation with tetrabutylammonium bromide as a phase-transfer catalyst . Optimize solvent systems (e.g., PEG-400/DMF mixtures for CuI-catalyzed click chemistry) and monitor reaction progress via TLC .

Q. How should structural characterization of this compound be performed?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example, 5-fluoro-indole derivatives were characterized by ¹⁹F NMR at 282 MHz . High-resolution mass spectrometry (HRMS) or FAB-HRMS can validate molecular weight . X-ray crystallography (using SHELX software ) is critical for resolving stereochemistry, as demonstrated in crystal studies of similar indole derivatives .

Q. What safety protocols are essential when handling halogenated indoles?

- Methodological Answer : Follow GHS guidelines: use fume hoods, PPE (gloves, goggles), and avoid inhalation/ingestion. Waste containing halogenated indoles must be stored separately and disposed by certified agencies . For chlorinated derivatives like 2-chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde, consult safety data sheets (SDS) for first-aid measures and emergency protocols .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved during refinement?

- Methodological Answer : SHELXL is robust for refining high-resolution or twinned macromolecular data. Use the TWIN command in SHELXL to handle twinning operators and refine against intensity-based merged data . For small molecules, compare multiple datasets and apply restraints to thermal parameters. Cross-validate with spectroscopic data to resolve ambiguities .

Q. What mechanistic insights explain electrophilic substitution patterns in this compound derivatives?

- Methodological Answer : Chlorine at the 3-position deactivates the indole ring, directing electrophiles to the 5- or 6-position. For example, Vilsmeier-Haack formylation of 3-chloroindoles proceeds via iminium intermediates, with POCl₃ activating DMF as the electrophilic agent . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. How do solvent systems and catalysts influence the synthesis of indole-based hybrids?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, while CuI catalysts promote azide-alkyne cycloadditions in PEG-400 . For alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems . See Table 1 for optimization strategies.

Table 1 : Comparison of Synthetic Methods for Halogenated Indoles

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 50°C, 3 h | 42-60% | |

| Microwave Alkylation | TBAB, KOH, 1-bromo-3-chloropropane | 72%* | |

| CuI-Catalyzed Cyclization | PEG-400/DMF, 12 h | 42% | |

| *Yield reported for analogous reaction. |

Q. How to address discrepancies in reaction yields across different synthetic protocols?

- Methodological Answer : Contradictions often arise from solvent purity, catalyst loading, or heating methods. For instance, microwave irradiation reduces side reactions compared to conventional reflux . Use DOE (Design of Experiments) to isolate variables: a study on indole-3-carboxylic acid derivatives showed that acetic acid reflux (3–5 h) vs. extended reaction times (12 h) significantly impacts yield .

Q. What strategies are effective for purifying halogenated indoles with high hydrophobicity?

- Methodological Answer : Use gradient elution in column chromatography (e.g., petroleum ether to ethyl acetate) . Recrystallization from DMF/acetic acid mixtures improves purity for crystalline derivatives . For oily products, employ silica gel flash chromatography with dichloromethane/methanol gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.